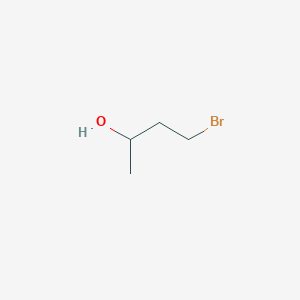

4-溴丁醇-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromobutan-2-ol is a brominated alcohol compound with the molecular formula C4H9BrO . It has a molecular weight of 153.02 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Bromobutan-2-ol consists of a four-carbon chain (butan-) with a bromine atom attached to the second carbon and a hydroxyl group (-ol) attached to the fourth carbon .Physical And Chemical Properties Analysis

4-Bromobutan-2-ol is a liquid at room temperature . It has a molecular weight of 153.02 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学研究应用

立体选择性环氧化

4-溴丁醇-2 用于烯烃的立体选择性环氧化,证明了溴原子或羟基对微生物环氧化的立体化学过程的影响。这一过程对于生产环氧化合物的特定对映体至关重要,而这些对映体在药物合成和精细化工生产中很有价值 (Archelas、Hartmans 和 Tramper,1988)。

通过 Pd 催化的 Suzuki 交叉偶联进行芳基化

该化合物一直是通过 Pd 催化的 Suzuki 交叉偶联反应进行芳基化的关键反应物,从而合成各种衍生物。这些衍生物表现出显着的电子和非线性光学 (NLO) 性质,为材料科学和光电应用的进步做出了贡献 (Nazeer 等人,2020)。

环境和生物传感器

研究探索了将 this compound 衍生物用作荧光探针,用于检测环境和生物样品中的肼。这些探针具有低细胞毒性、优异的细胞渗透性和巨大的环境监测和安全应用潜力 (Zhu 等人,2019)。

绿色化学应用

在绿色化学中,this compound 衍生物用于以葡萄糖为可再生还原剂合成环氧化物和其他化合物。这种方法强调了可持续和环境友好的化学过程的重要性 (Monopoli 等人,2010)。

先进材料开发

该化合物的衍生物用于先进材料的开发,例如氟环氧丁烷的合成和共端聚。这些材料对于制造具有特定性能的聚合物至关重要,包括耐溶剂和耐化学性,这对于各种工业应用至关重要 (Ito 等人,1979)。

安全和危害

4-Bromobutan-2-ol is associated with several hazard statements including H226, H315, H319, and H335 . These correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that brominated compounds often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring molecules .

Mode of Action

One study mentions the use of a haloalkane dehalogenase enzyme to selectively dehalogenate rac-1,3-dibromobutane to produce (s)-4-bromobutan-2-ol . This suggests that 4-Bromobutan-2-ol might be involved in enzymatic reactions as a substrate or product.

Biochemical Pathways

Given its structure, it might participate in reactions involving haloalkane dehalogenase enzymes . These enzymes are known to catalyze the conversion of haloalkanes to their corresponding alcohols, which can then participate in various metabolic pathways.

Pharmacokinetics

It’s suggested that this compound has high gastrointestinal absorption and is bbb permeant . Its logP values suggest moderate lipophilicity, which could influence its distribution and bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromobutan-2-ol. For instance, its flammability suggests that it should be handled and stored carefully to prevent fire hazards . It’s also recommended to use it only outdoors or in a well-ventilated area .

生化分析

Cellular Effects

Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It’s important to understand any threshold effects, as well as any toxic or adverse effects at high doses

属性

IUPAC Name |

4-bromobutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZTWUIVCAAVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6089-17-4 |

Source

|

| Record name | 4-bromobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)

![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)

![N-(3,4-dimethylphenyl)-1-[1-methyl-2-[4-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2956087.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)